- Preparation of heterocyclyl-substituted diazabicyclooctanes having selective 5-HT1Dα antagonist activity, World Intellectual Property Organization, , ,
Cas no 93102-05-7 (benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine)
![benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine structure](https://ja.kuujia.com/scimg/cas/93102-05-7x500.png)
93102-05-7 structure
商品名:benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
CAS番号:93102-05-7
MF:C13H23NOSi
メガワット:237.413324594498
MDL:MFCD00674005
CID:61605
PubChem ID:24866346
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 化学的及び物理的性質
名前と識別子
-
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
- Benzenemethanamine, N-(methoxymethyl)-N-[(trimethylsilyl)methyl]-
- Benzyl-methoxymethyl-trimethylsilanylmethyl-amine
- N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine
- N-(Methoxymethyl)-N-
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-benzylamine
- N-(Methoxymethyl)-N-[(trimethylsilyl-methyl]-benzylamine
- N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
- N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine
- benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine
- n-methoxymethyl-n-(trimethylsilylmethyl)benzylamine
- N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine
- Benzen
- N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (ACI)
- (Benzyl)(methoxymethyl)(trimethylsilanylmethyl)amine
- (Benzyl)(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
- [(Methyloxy)methyl](phenylmethyl)[(trimethylsilyl)methyl]amine
- [(N-Benzyl-N-methoxymethylamino)methyl]trimethylsilane
- N-(Methoxymethyl)(phenyl)-N-[(trimethylsilyl)methyl]methanamine
- N-(Methoxymethyl)-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]amine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
- N-Benzyl-N-methoxymethyl-N-[(trimethylsilyl)methyl]amine
- NSC 601818
- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methyl amine
- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine
- n-(methoxymethyl)(phenyl)-n-((trimethylsilyl) methyl)methanamine
- N-benzyl-N-(methoxymethyl)tri-methylsilylmethylamine
- N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethyl amine
- BP-12704
- N-(methoxymethyl)-N-(trimethylsilylmethyl)benzyl-amine
- N-benzyl-N(methoxymethyl)-N-trimethylsilylmethylamine
- N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methan-amine
- 93102-05-7
- N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl) methylamine
- N-(Methoxymethyl)-N-[(Trimethylsilyl)Methyl]Benzenemethanamine(>90%)
- N-methoxymethyl-N-(phenylmethyl)tri-methylsilylmethylamine
- n-benzyl-1-methoxy-n-((trimethylsilyl)methyl)-methanamine
- N-benzyl(methoxy)-N-((trimethylsilyl)methyl)methanamine
- N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine
- N-benzyl-N(methoxymethyl)trimethylsilylmethylamine
- AM87445
- NSC-601818
- PB24674
- N-benzyl-1-methoxy-N-((trimethylsilyl)-methyl)methanamine
- F0001-2246
- n-benzyl-1-methoxy-n-[(trimethylsilyl) methyl]methanamine
- GS-3053
- benzyl-methoxymethyltrimethylsilanylmethylamine
- A21270
- N-benzyl-N-(methoxymethyl) trimethylsilylmethylamine
- MFCD00674005
- N-benzyl-1-methoxy-N-[(trimethylsilyl)methyl)methanamine
- BB 0263001
- EN300-54483
- N-(methoxylmethyl)-N-(trimethylsilylmethyl)-benzylamine
- N-benzyl-N-(methoxymethyl)trimethylsilylmethyl-amine
- N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine
- A905491
- DTXSID30326563
- benzyl(methoxymethyl)-trimethylsilylmethylamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, 96%
- N-(Methoxymethyl)-N-[(trimethylsilyl)methyl]benzenemethanamine (>90%)
- N-(METHOXYMETHYL)-N-[(TRIMETHYLSILYL)METHYL]-BENZENEMETHANAMINE
- CS-0010304
- N-(METHOXYMETHYL)-N-((TRIMETHYLSILYL)METHYL)(PHENYL)METHANAMINE
- N-Methoxymethyl-N-(Trimethylsilylmethyl)Benzylamine, 94%
- N-methoxymethyl-N-trimethylsilylmethyl benzyl amine
- N-benzyl-N-methoxymethyl-N-(tri-methylsilylmethyl)-amine
- benzyl(methoxymethyl)trimethylsilanylmethylamine
- N(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
- benzyl methoxymethyl trimethylsilylmethyl amine
- SY001990
- N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine
- AKOS009156524
- J-800249
- N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)amine
- n-methoxymethyl-n-trimethylsilylmethylbenzyl amine
- BCP27203
- N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine
- S00978
- Benzyl(methoxymethyl)trimethylsilylmethylamine
- N-benzyl-N-(methoxymethyl)-trimethylsilylmethylamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, tech grade
- n-benzyl-1-methoxy-n-[(trimethylsilyl)-methyl]methanamine
- NSC601818
- N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methylamine
- B1938
- N-Methoxymethyl-N-trimethylsilylmethylbenzylamine
- N-(methoxylmethyl)-N-(trimethylsilylmethyl)benzylamine
- N-benzyl-N-methoxymethyl-N-(trimethylsilylmethyl)-amine
- N-benzyl-1-methoxy-N-(trimethylsilylmethyl)methanamine
- SCHEMBL102928
- LB-0211
- N-methoxymethyl-N-(phenylmethyl)trimethylsilylmethylamine
- N-(methoxymethyl)(phenyl)-N-((trimethylsilyl)methyl)methanamine
- FT-0649644
- J-640250
- N-benzyl -1-methoxy-N-[(trimethylsilyl)methyl]methanamine
- C13H23NOSi
- N-methoxymethyl-N-trimethylsilylmethyl-benzylamine
- N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine
- AC-5090
- RPZAAFUKDPKTKP-UHFFFAOYSA-N
- N-benzyl-N-(methoxymethyl)trimethyl-silylmethylamine
- BBL103310
- STL557120
- DB-011187
- N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine;N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine
-
- MDL: MFCD00674005
- インチ: 1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3
- InChIKey: RPZAAFUKDPKTKP-UHFFFAOYSA-N
- ほほえんだ: [Si](C)(C)(C)CN(COC)CC1C=CC=CC=1
- BRN: 4311216
計算された属性
- せいみつぶんしりょう: 237.154891g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 6
- どういたいしつりょう: 237.154891g/mol
- 単一同位体質量: 237.154891g/mol
- 水素結合トポロジー分子極性表面積: 12.5Ų
- 重原子数: 16
- 複雑さ: 185
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.928 g/mL at 25 °C(lit.)
- ふってん: 78°C/0.6mmHg(lit.)
- フラッシュポイント: 華氏温度:150.8°f< br / >摂氏度:66°C< br / >
- 屈折率: n20/D 1.492(lit.)
- ようかいど: Soluble in chloroform, ethyl acetate.
- PSA: 12.47000
- LogP: 3.38820
- かんど: Moisture & Light Sensitive
- ようかいせい: 未確定
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- 包装グループ:Ⅲ
- リスク用語:R36/37/38
- 危険レベル:3
- ちょぞうじょうけん:0-10°C
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046916-100g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | 90% | 100g |
¥508.00 | 2024-04-25 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19412-5g |
N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine, 94% |
93102-05-7 | 94% | 5g |
¥1918.00 | 2022-07-14 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001990-5g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | Tech. 90% | 5g |
¥26.00 | 2024-07-09 | |
Chemenu | CM101585-100g |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine |
93102-05-7 | 95% | 100g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046916-10g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | 90% | 10g |
¥61.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010235-50G |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine |
93102-05-7 | 97% | 50g |
¥ 165.00 | 2023-04-12 | |
abcr | AB137348-5 g |
N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, 97%; . |
93102-05-7 | 97% | 5 g |
€70.70 | 2023-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N813733-1g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | 90% | 1g |
¥29.00 | 2022-09-28 | |
Ambeed | A715932-25g |
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine |
93102-05-7 | 90% | 25g |
$17.0 | 2025-02-21 | |
eNovation Chemicals LLC | D402676-25g |
Benzyl-methoxymethyl-trimethylsilanylmethyl-amine |
93102-05-7 | 97% | 25g |
$300 | 2024-06-05 |
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Solvents: Water
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; overnight, rt
1.2 Reagents: Potassium carbonate ; overnight, rt
リファレンス
- Oxazole compound with antifungal activity and preparation method, China, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Solvents: Acetonitrile ; rt; 16 h, reflux; reflux → rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 2 h, 10 - 15 °C
1.3 Reagents: Potassium carbonate ; 170 min, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 2 h, 10 - 15 °C
1.3 Reagents: Potassium carbonate ; 170 min, rt
リファレンス
- Synthesis of novel 4-substituted imidazolidinesHecheng Huaxue, 2011, 19(3), 291-294,
ごうせいかいろ 4
はんのうじょうけん
1.1 Solvents: Water
1.2 Reagents: Potassium carbonate
1.2 Reagents: Potassium carbonate
リファレンス
- Use of N-[(trimethylsilyl)methyl]amino ethers as capped azomethine ylide equivalentsJournal of Organic Chemistry, 1987, 52(2), 235-44,
ごうせいかいろ 5
はんのうじょうけん
1.1 Catalysts: Potassium carbonate ; rt → 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C; 20 min, 0 °C → rt
1.2 30 min, 0 °C; 1 h, 0 °C; 20 min, 0 °C → rt
リファレンス
- Improved process for production of N-methoxymethyl trimethylsilylmethylamines by base-catalyzed methoxymethylation with paraformaldehyde in methanol, Germany, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Solvents: Water ; 0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; 2 h
1.2 Reagents: Potassium carbonate ; 2 h
リファレンス
- A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar CycloadditionOrganic Process Research & Development, 2005, 9(2), 193-197,
ごうせいかいろ 7
はんのうじょうけん
1.1 Solvents: Water ; 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate ; -5 °C
1.3 -5 °C; overnight, -5 °C → rt
1.2 Reagents: Potassium carbonate ; -5 °C
1.3 -5 °C; overnight, -5 °C → rt
リファレンス
- Method for synthesizing N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine, China, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 60 min, 0 °C; 1.5 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; overnight, 10 - 15 °C; 15 min, rt
1.2 Reagents: Potassium carbonate ; overnight, 10 - 15 °C; 15 min, rt
リファレンス
- Bronsted Acid or Lewis Acid Catalyzed [3+3] Cycloaddition of Azomethine Imines with N-Benzyl Azomethine Ylide: A Facile Access to Bicyclic N-HeterocyclesSynlett, 2016, 27(2), 282-286,
ごうせいかいろ 9
はんのうじょうけん
1.1 Solvents: Water ; 10 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate ; 30 min, 0 °C
1.2 Reagents: Potassium carbonate ; 30 min, 0 °C
リファレンス
- Stereo-, Regio-, and Chemoselective [3 + 2]-Cycloaddition of (2E,4E)-Ethyl 5-(Phenylsulfonyl)penta-2,4-dienoate with Various Azomethine Ylides, Nitrones, and Nitrile Oxides: Synthesis of Pyrrolidine, Isoxazolidine, and Isoxazoline Derivatives and a Computational StudyJournal of Organic Chemistry, 2016, 81(6), 2340-2354,
ごうせいかいろ 10
はんのうじょうけん
1.1 20 min, 0 °C; 1 h, 0 °C; 0 °C → 15 °C; 15 min, 10 - 15 °C
リファレンス
- Synthesis of methyl pyrrolidine-3-carboxylateHuaxue Tongbao, 2011, 74(9), 850-852,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ; 16 h, 0 - 25 °C
リファレンス
- Design, synthesis, and validation of a β-turn mimetic library targeting protein-protein and peptide-receptor interactionsJournal of the American Chemical Society, 2011, 133(26), 10184-10194,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ; 0 °C; 2 h, rt
リファレンス
- Preparation of pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives as PDE9 inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
- Small molecule inhibitors of Myc/Max dimerization and Myc-induced cell transformationBioorganic & Medicinal Chemistry Letters, 2009, 19(21), 6038-6041,
ごうせいかいろ 14
はんのうじょうけん
1.1 0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
リファレンス
- Fluorine-containing substituted benzimidazole derivatives and their application in preparing drugs for prevention and treatment of PARP (poly (ADP-ribose) polymerase)-related diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
リファレンス
- Discovery of 2-(1-(3-(4-chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancerMolecules, 2019, 24(10),,
ごうせいかいろ 16
はんのうじょうけん
1.1 Solvents: Methanol , Water ; 0.5 h, 0 °C; 1 h, 0 °C; 3 h, 10 - 15 °C
1.2 Reagents: Potassium carbonate ; 2 h
1.2 Reagents: Potassium carbonate ; 2 h
リファレンス
- Process for preparation of chiral 4-(hydroxymethyl)pyrrolidin-3-ols, United States, , ,
ごうせいかいろ 17
はんのうじょうけん
リファレンス
- Chemistry of organosilicon compounds. 195. N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons. A new and convenient access to pyrrolidine derivativesChemistry Letters, 1984, (7), 1117-20,
ごうせいかいろ 18
はんのうじょうけん
1.1 Solvents: Methanol ; 0 °C; 20 min, 0 °C; 3 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, rt
リファレンス
- Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancerBioorganic Chemistry, 2021, 114,,
ごうせいかいろ 19
はんのうじょうけん
1.1 rt → 0 °C; 10 min, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; 1 h, 0 °C; 72 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; 1 h, 0 °C; 72 h, rt
リファレンス
- Preparation of 1,2,3,3a,8,8a-hexahydro-2,7a-diazacyclopenta[a]inden-7-ones and related compounds as nicotinic acetylcholine receptor ligands useful in modulating cholinergic function and in the treatment of addictive disorders, World Intellectual Property Organization, , ,
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Raw materials
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Preparation Products
benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine 関連文献
-
1. Book reviews
-
2. Book reviews
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
93102-05-7 (benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine) 関連製品
- 882697-72-5(METHANOL, [(PHENYLMETHYL)IMINO]BIS-)
- 1019208-03-7(3-Benzyl-1,5,3dioxazepane)
- 55686-29-8(BENZENEMETHANAMINE, N,N-BIS(ETHOXYMETHYL)-)
- 199003-54-8(Benzenemethanamine, N-(dimethoxymethyl)-N-(phenylmethyl)-)
- 39931-20-9(Benzenemethanamine, N-(butoxymethyl)-N-methyl-)
- 31280-93-0
- 13657-16-4(3-Benzyloxazolidine)
- 143693-21-4(Benzenemethanamine, N,N-bis[(phenylmethoxy)methyl]-)
- 178425-11-1(N,N-dibenzyl-1-methoxymethanamine)
- 104247-86-1(Benzenemethanamine, N,N-bis(methoxymethyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:93102-05-7)benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine

清らかである:99%/99%
はかる:1kg/500g
価格 ($):377.0/221.0